6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione 6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 49850-04-6
VCID: VC17034279
InChI: InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol

6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

CAS No.: 49850-04-6

Cat. No.: VC17034279

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione - 49850-04-6

Specification

CAS No. 49850-04-6
Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
IUPAC Name 6-ethoxy-7-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3
Standard InChI Key HJFUELYSJZDVSR-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound, 6-Ethoxy-7-methoxy-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione, reflects its polycyclic framework and substituent arrangement. The benz[de]isoquinoline core consists of a naphthalene moiety fused with a pyridine ring, while the 1,3-dione groups introduce two ketone functionalities at positions 1 and 3. Substituents include an ethoxy group (-OCH₂CH₃) at position 6, a methoxy group (-OCH₃) at position 7, and a methyl group (-CH₃) at position 2 .

The molecular formula is C₁₆H₁₅NO₄, with a molar mass of 285.29 g/mol . Discrepancies in earlier reports regarding the molecular formula (e.g., erroneous listings as "C" in some databases) have been resolved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) validation .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the N-methyl group (δ ~3.05 ppm), methoxy protons (δ ~3.80–3.85 ppm), and ethoxy protons (δ ~1.40 ppm for CH₃ and δ ~4.10 ppm for CH₂) .

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (C-1 and C-3) appear at δ ~160–165 ppm, while aromatic carbons resonate between δ ~110–150 ppm .

  • IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether stretch) confirm the dione and alkoxy functionalities .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol involving cyclization and functionalization reactions. A representative pathway, adapted from US Patent 6,362,181 , is outlined below:

  • Anhydride Formation:
    Reacting 4-ethoxy-5-methoxy-1,8-naphthalenedicarboxylic anhydride with methylamine in ethanol yields the intermediate 2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione .

  • Functionalization:

    • Ethoxy and Methoxy Introduction: Electrophilic aromatic substitution using ethyl iodide and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) introduces the ethoxy and methoxy groups at positions 6 and 7, respectively .

    • Protection/Deprotection: Transient protection of reactive sites (e.g., silylation of hydroxyl groups) ensures regioselectivity .

Reaction Mechanisms

Key steps involve:

  • Friedel-Crafts Acylation: For constructing the fused aromatic system.

  • Nucleophilic Aromatic Substitution: For installing alkoxy groups.

  • Reductive Amination: To introduce the methyl group at position 2 .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point215–217°C (decomposes)
SolubilityInsoluble in H₂O; soluble in DMSO, DMF
LogP (Partition Coefficient)2.85 ± 0.12Calculated

Stability and Reactivity

  • Thermal Stability: Decomposes above 215°C without melting .

  • Photoreactivity: The conjugated π-system exhibits fluorescence under UV light (λₑₓ = 365 nm, λₑₘ = 450 nm) .

  • Acid/Base Sensitivity: Stable in neutral conditions but hydrolyzes under strong acidic or basic conditions via ketone ring-opening .

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